Tetrahydroharmine

Description

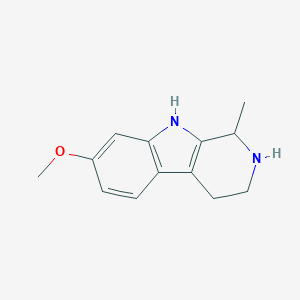

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901873 | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17019-01-1, 486-93-1 | |

| Record name | (±)-Tetrahydroharmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17019-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydroharmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leptaflorine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Tetrahydroharmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROHARMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetrahydroharmine: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharmine (THH) is a naturally occurring beta-carboline alkaloid found in the Amazonian vine Banisteriopsis caapi, a primary component of the psychoactive beverage ayahuasca. While often overshadowed by other harmala alkaloids like harmine and harmaline, THH possesses a unique pharmacological profile that contributes significantly to the overall effects of ayahuasca and holds therapeutic potential in its own right. This document provides a comprehensive technical overview of the mechanism of action of this compound in the central nervous system (CNS). It consolidates current scientific understanding of its interactions with key molecular targets, including monoamine oxidase A (MAO-A) and the serotonin transporter (SERT), and its minimal affinity for various neurotransmitter receptors. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic applications of THH.

Core Pharmacological Actions

This compound's primary mechanisms of action in the CNS are the inhibition of monoamine oxidase A (MAO-A) and the blockade of the serotonin transporter (SERT).[1] These dual actions lead to an increase in the synaptic availability of serotonin and other monoamine neurotransmitters, underpinning its psychoactive and potential therapeutic effects.

Monoamine Oxidase A (MAO-A) Inhibition

This compound is a reversible inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] However, its potency as a MAO-A inhibitor is considered to be weaker than that of the other major beta-carbolines found in B. caapi, harmine and harmaline.[3][4] The reversible nature of this inhibition is a key characteristic, potentially offering a safer pharmacological profile compared to irreversible MAOIs.[2]

Serotonin Reuptake Inhibition

A significant and defining feature of this compound's mechanism of action is its ability to inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).[5] This action is analogous to that of selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressant medications. By blocking SERT, THH increases the concentration and duration of action of serotonin in the synapse, leading to enhanced serotonergic neurotransmission.

Receptor and Transporter Binding Affinity

Extensive radioligand binding studies have characterized the affinity of this compound for a range of CNS receptors and transporters. A salient feature of its profile is a notable selectivity for the serotonin transporter over direct receptor agonism or antagonism.

Serotonergic System

-

Serotonin Transporter (SERT): this compound exhibits a moderate affinity for the serotonin transporter, with studies demonstrating its ability to inhibit serotonin uptake.

-

Serotonin Receptors: In contrast to its action at SERT, THH displays minimal to negligible affinity for several key serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. This low affinity suggests that the psychoactive effects of THH are not primarily mediated by direct agonism or antagonism of these receptors.

Dopaminergic System

Current evidence indicates that this compound has a low affinity for the dopamine D2 receptor. There is a lack of substantial data to suggest a direct, high-affinity interaction with the dopamine transporter (DAT). The effects of THH on the dopaminergic system are likely to be indirect, resulting from the inhibition of MAO-A, which can lead to a modest increase in dopamine levels.

Other Neurotransmitter Systems

-

Glutamatergic System: There is currently no direct evidence to suggest that this compound significantly interacts with glutamate receptors or transporters. The observed effects of other beta-carbolines, such as harmine, on glutamate transporter expression are not well-documented for THH itself.[6]

-

Cholinergic System: Studies on the acetylcholinesterase (AChE) inhibitory properties of harmala alkaloids have primarily focused on harmine.[7] There is a lack of evidence to suggest that this compound is a potent inhibitor of acetylcholinesterase.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinity and inhibitory activity of this compound and related harmala alkaloids.

| Compound | Target | Parameter | Value (nM) | Reference |

| This compound | MAO-A | IC50 | Weak inhibition reported | [5] |

| Harmine | MAO-A | Ki | 5 | [8] |

| Harmaline | MAO-A | Ki | 48 | [8] |

| This compound | SERT | IC50 | 3400 | |

| This compound (S enantiomer) | 5-HT2A Receptor | Ki | 5890 | |

| This compound (racemic) | 5-HT2A Receptor | Ki | >10000 | |

| This compound | 5-HT1A Receptor | Ki | Negligible Affinity | |

| This compound | 5-HT2C Receptor | Ki | Negligible Affinity | |

| This compound | D2 Receptor | Ki | Negligible Affinity |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling pathway affected by this compound is the serotonergic system. By inhibiting MAO-A and SERT, THH leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing the activation of postsynaptic serotonin receptors.

Caption: Mechanism of action of this compound in the serotonergic synapse.

Experimental Workflows

The following diagrams illustrate the generalized workflows for key experiments used to characterize the pharmacological profile of this compound.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of harmine, an acetylcholinesterase inhibitor, on spatial learning and memory of APP/PS1 transgenic mice and scopolamine-induced memory impairment mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Endogenous Sources of Tetrahydroharmine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroharmine (THH), a β-carboline alkaloid, has traditionally been associated with exogenous sources, most notably the Amazonian psychoactive beverage Ayahuasca, where it is found in the liana Banisteriopsis caapi[1][2]. However, emerging evidence suggests that THH and other β-carbolines may also be synthesized endogenously in mammals, including humans[3][4]. These alkaloids are formed through the Pictet-Spengler reaction between indoleamines and aldehydes or keto acids[4]. The presence of these compounds in mammalian tissues and fluids, even in the absence of external intake, points towards a potential physiological or pathophysiological role that warrants further investigation[5][6]. This technical guide provides a comprehensive overview of the current understanding of the endogenous sources of THH in mammals, detailing the biosynthetic pathways, enzymatic catalysts, and methodologies for its detection and quantification.

Biosynthetic Pathway of Endogenous this compound

The primary proposed pathway for the endogenous synthesis of THH in mammals is the Pictet-Spengler reaction. This reaction involves the condensation of an indoleamine with an aldehyde, followed by cyclization to form the characteristic tricyclic β-carboline structure[4].

Precursor Molecules

-

6-Methoxy-tryptamine (MOT): This tryptamine derivative serves as the indoleamine backbone for the formation of THH. Tryptamine itself is a known endogenous compound in the mammalian brain, derived from the decarboxylation of the amino acid L-tryptophan[3][7][8].

-

Acetaldehyde (AA): This aldehyde is the second precursor required for the Pictet-Spengler condensation to form the 1-methyl group characteristic of THH. Acetaldehyde is a common metabolite in mammals, primarily formed during the metabolism of ethanol, but also present from other endogenous processes.

Recent research has identified that MOT can react with AA to produce this compound in the presence of a specific mammalian enzyme.

Enzymatic Catalysis

While the Pictet-Spengler reaction can occur non-enzymatically under physiological conditions, specific enzymes have been identified that can catalyze this synthesis, suggesting a regulated biological process.

-

Adipocyte plasma membrane-associated protein isoform X1 (APMAP-X1): This enzyme has been shown to effectively catalyze the Pictet-Spengler reaction between 6-methoxy-tryptamine (MOT) and acetaldehyde (AA) to generate this compound.

-

Heme Peroxidases (e.g., Myeloperoxidase - MPO): Following the formation of THH, it can be further oxidized to form the aromatic β-carboline, harmine. Mammalian heme peroxidases, such as MPO, have been shown to catalyze this oxidation step[4]. The presence of harmine in newborn rats, which have had no exogenous exposure, further supports the existence of an endogenous synthetic pathway for these β-carbolines[6].

The following diagram illustrates the proposed endogenous biosynthetic pathway for this compound and its subsequent conversion to harmine.

Quantitative Data

While the endogenous presence of β-carbolines is established, quantitative data for THH specifically is still emerging. Most studies have focused on quantifying harmine or a panel of β-carbolines. The data below is derived from studies on harmine, which serves as a proxy for the activity of the endogenous β-carboline synthetic pathway.

| Analyte | Matrix | Species | Condition | Concentration | Reference |

| Harmine | Plasma | Rat (newborn) | No exogenous consumption | 0.16 ± 0.03 ng/mL | [6] |

| Harmine | Brain | Rat (newborn) | No exogenous consumption | 0.33 ± 0.14 ng/g | [6] |

Table 1: Quantitative data for endogenous harmine, a downstream metabolite of THH, in mammals.

Experimental Protocols

The detection and quantification of endogenous THH require highly sensitive analytical techniques due to the expected low physiological concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate THH and other β-carbolines from biological matrices (e.g., plasma, brain homogenate) and remove interfering substances.

-

Materials:

-

SPE Cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Appropriate buffer (e.g., phosphate buffer, pH 7.4)

-

Elution solvent (e.g., Methanol with 1% formic acid)

-

-

Protocol:

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column.

-

Equilibration: Equilibrate the cartridge with 5 mL of the appropriate buffer.

-

Loading: Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove salts and polar impurities. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.

-

Elution: Elute the retained analytes (including THH) with 2-3 mL of the elution solvent.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase for analysis.

-

Quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

THH is a fluorescent molecule, making HPLC-FLD a highly sensitive and selective method for its quantification[9][10].

-

Objective: To separate THH from other compounds in the extract and quantify it based on its fluorescence properties.

-

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Chromatographic Conditions (Representative):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation wavelength (λex) = 271 nm, Emission wavelength (λem) = 436 nm.

-

-

Quantification: A calibration curve is constructed by analyzing a series of known concentrations of a certified THH standard. The concentration of THH in the unknown sample is determined by interpolating its peak area on the calibration curve.

The following diagram illustrates a typical experimental workflow for the analysis of endogenous THH.

Signaling Pathways and Potential Roles

While the direct signaling pathways of endogenously produced THH are not yet fully elucidated, its known pharmacological activities provide clues to its potential roles. THH is known to be a weak, reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin reuptake inhibitor (SRI)[1][11][12].

-

MAO-A Inhibition: By weakly inhibiting MAO-A, endogenous THH could contribute to the regulation of monoamine neurotransmitters like serotonin and norepinephrine.[2][13]

-

Serotonin Reuptake Inhibition: As an SRI, THH can increase the synaptic availability of serotonin, suggesting a potential role in mood regulation and neurotransmission.[1][12]

The interplay between these two mechanisms could mean that endogenous THH acts as a neuromodulator.

The logical relationship of THH's dual action is depicted below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Biosynthesis and Synthetic Biology of Psychoactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lightforcenetwork.com [lightforcenetwork.com]

- 10. researchgate.net [researchgate.net]

- 11. Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O637 | this compound (THH)- Cloud-Clone Corp. [cloud-clone.com]

- 13. This compound - Applications - CAT N°: 14449 [bertin-bioreagent.com]

Biosynthesis of Tetrahydroharmine in Banisteriopsis caapi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharmine (THH) is a significant β-carboline alkaloid found in the Amazonian vine Banisteriopsis caapi, a primary component of the psychoactive beverage ayahuasca. While the presence and quantitative levels of THH in B. caapi are well-documented, a complete, experimentally verified biosynthesis pathway within the plant remains to be fully elucidated. This technical guide synthesizes current knowledge to propose a putative biosynthetic pathway for THH in B. caapi, outlines key enzymatic steps, presents available quantitative data, and provides hypothetical experimental protocols for the investigation of this pathway. This document is intended to serve as a resource for researchers in natural product biosynthesis, ethnopharmacology, and drug development.

Introduction

Banisteriopsis caapi is a liana of the Malpighiaceae family, renowned for its rich content of β-carboline alkaloids, primarily harmine, harmaline, and this compound (THH).[1] These compounds are monoamine oxidase inhibitors (MAOIs), with THH also exhibiting serotonin reuptake inhibition.[2] The biosynthesis of these complex indole alkaloids is of significant interest for understanding the plant's pharmacology and for potential biotechnological production. This guide focuses on the biosynthesis of THH, the second most abundant β-carboline in B. caapi.[3]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of THH in B. caapi is believed to originate from the amino acid L-tryptophan and proceed through a series of enzymatic reactions. While the complete pathway has not been experimentally validated in B. caapi, a putative pathway can be constructed based on established knowledge of indole alkaloid biosynthesis in other plant species.

The proposed pathway involves two main stages:

-

Stage 1: Formation of the β-carboline scaffold (Harmine Biosynthesis). This stage involves the conversion of L-tryptophan to harmine.

-

Stage 2: Reduction of Harmine to this compound. This stage involves the enzymatic reduction of the fully aromatic β-carboline, harmine, to the tetrahydro-β-carboline, THH.

Stage 1: Putative Pathway from L-Tryptophan to Harmine

The initial steps of harmala alkaloid biosynthesis are thought to be analogous to those of other indole alkaloids.

-

Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .

-

Condensation and Cyclization: Tryptamine then undergoes a Pictet-Spengler reaction with a pyruvate-derived aldehyde, likely 2-oxopropanoic acid. This condensation and subsequent cyclization would be catalyzed by an enzyme analogous to strictosidine synthase (STR) , which is a key enzyme in the biosynthesis of monoterpenoid indole alkaloids. This reaction forms a β-carboline carboxylic acid intermediate.

-

Oxidative Decarboxylation and Aromatization: The β-carboline carboxylic acid intermediate is then believed to undergo oxidative decarboxylation and subsequent aromatization to form the fully aromatic β-carboline ring system of harman.

-

Hydroxylation and Methylation: The harman molecule is then likely hydroxylated and subsequently methylated to yield harmine. The specific hydroxylase and methyltransferase enzymes involved in B. caapi have not yet been characterized.

Stage 2: Reduction of Harmine to this compound

It has been proposed that THH is formed via the reduction of harmine.[4] This is a critical step that distinguishes the alkaloid profile of B. caapi.

-

Reduction of Harmine: Harmine is enzymatically reduced to yield this compound. This reduction likely occurs in a stepwise manner, possibly through a harmaline intermediate. The enzyme responsible for this reduction is a putative harmine reductase . The specific nature of this enzyme (e.g., an oxidoreductase) and its cofactor requirements (e.g., NADPH or NADH) in B. caapi are currently unknown and represent a key area for future research.

Quantitative Data

Several studies have quantified the alkaloid content in B. caapi. The concentrations can vary significantly depending on the cultivar, geographical location, and age of the plant.

| Alkaloid | Mean Concentration (mg/g of dried stems) | Concentration Range (mg/g of dried stems) | Reference |

| Harmine | 4.79 | Not specified | [5] |

| Harmaline | 0.451 | Not specified | [5] |

| This compound (THH) | 2.18 | Not specified | [5] |

| Total Alkaloids | 4.0 (0.4%) | 0.5 - 13.6 (0.05% - 1.36%) |

Experimental Protocols

The following are proposed, generalized protocols for the investigation of the THH biosynthesis pathway in B. caapi. These are based on standard methodologies in plant biochemistry and enzymology and would require optimization for this specific application.

Protocol 1: Extraction and Quantification of β-Carboline Alkaloids

Objective: To extract and quantify the levels of harmine, harmaline, and THH in B. caapi plant material.

Methodology:

-

Plant Material Preparation:

-

Harvest fresh B. caapi stem and leaf tissues.

-

Lyophilize the tissues and grind them into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material (1 g) in methanol (10 mL) for 24 hours at room temperature.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Preparation for HPLC/LC-MS Analysis:

-

Redissolve the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filter the solution through a 0.22 µm syringe filter.

-

-

HPLC/LC-MS Analysis:

-

Inject the filtered sample into an HPLC or LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water (both with 0.1% formic acid).

-

Monitor the eluent using a UV detector (for HPLC) or a mass spectrometer (for LC-MS).

-

Quantify the alkaloids by comparing their peak areas to those of authentic standards.

-

Protocol 2: Hypothetical Assay for Tryptophan Decarboxylase (TDC) Activity

Objective: To detect and measure the activity of tryptophan decarboxylase in crude protein extracts from B. caapi.

Methodology:

-

Protein Extraction:

-

Homogenize fresh B. caapi tissue (e.g., young leaves) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 2 mM L-tryptophan, and 0.1 mM pyridoxal-5'-phosphate.

-

Initiate the reaction by adding the crude protein extract (e.g., 100 µg of total protein).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 0.1 M HCl.

-

-

Product Detection (Tryptamine Quantification):

-

Quantify the tryptamine produced using HPLC with fluorescence detection or LC-MS.

-

Separate the reaction mixture on a C18 column.

-

Detect tryptamine by its fluorescence (excitation at 280 nm, emission at 360 nm) or by its specific mass-to-charge ratio.

-

Calculate the enzyme activity as nmol of tryptamine produced per mg of protein per minute.

-

Protocol 3: Hypothetical Assay for Harmine Reductase Activity

Objective: To detect and measure the activity of a putative harmine reductase in B. caapi protein extracts.

Methodology:

-

Protein Extraction:

-

Follow the same procedure as for TDC protein extraction (Protocol 2, Step 1).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH (or NADH), and the crude protein extract.

-

Monitor the baseline absorbance at 340 nm (the absorbance maximum for NADPH) for 2-3 minutes to check for any background NADPH oxidation.

-

Initiate the reaction by adding harmine (e.g., to a final concentration of 100 µM).

-

Continuously monitor the decrease in absorbance at 340 nm for 10-15 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time curve.

-

The enzyme activity can be expressed as the change in absorbance per minute per mg of protein or converted to nmol of NADPH oxidized per minute per mg of protein using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

-

Product Confirmation:

-

At the end of the reaction, stop the reaction and extract the alkaloids.

-

Analyze the extract by LC-MS to confirm the formation of THH.

-

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound in B. caapi.

Experimental Workflow for Harmine Reductase Assay

Caption: Workflow for the proposed harmine reductase activity assay.

Conclusion and Future Directions

The biosynthesis of this compound in Banisteriopsis caapi is a promising area of research with implications for ethnopharmacology, drug discovery, and biotechnology. While a putative pathway has been outlined, significant research is required to identify and characterize the specific enzymes involved, particularly the proposed "harmine reductase." The recent sequencing of the B. caapi mitogenome is a foundational step.[6] Future research employing transcriptomics and proteomics of B. caapi tissues with varying alkaloid profiles could lead to the identification of candidate genes for the enzymes in this pathway. Subsequent heterologous expression and in vitro characterization of these enzymes will be crucial to definitively elucidate the biosynthesis of THH. The experimental protocols provided in this guide offer a starting point for researchers to embark on this exciting line of inquiry.

References

- 1. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The alkaloids of Banisteriopsis caapi, the plant source of the Amazonian hallucinogen Ayahuasca, stimulate adult neurogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Tetrahydroharmol (HMDB0029835) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. The mitogenomic landscape of Banisteriopsis caapi (Malpighiaceae), the sacred liana used for ayahuasca preparation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Tetrahydroharmine: A Reversible Monoamine Oxidase-A Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tetrahydroharmine (THH) is a naturally occurring β-carboline alkaloid found in the Amazonian vine Banisteriopsis caapi, a primary component of the psychoactive beverage ayahuasca.[1][2][3] Pharmacologically, THH is distinguished as a potent and selective reversible inhibitor of monoamine oxidase A (RIMA).[1][4] This enzyme is responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][5] By reversibly inhibiting MAO-A, THH increases the synaptic availability of these neurotransmitters, a mechanism of significant interest for the treatment of depression and other neurological disorders.[2][5] Unlike irreversible MAO inhibitors, the reversible nature of THH's action may offer a more favorable safety profile, particularly concerning dietary tyramine interactions.[2][6] In addition to its primary action on MAO-A, THH also exhibits activity as a serotonin reuptake inhibitor, further contributing to its unique pharmacological profile.[1][4] This document provides a comprehensive overview of the pharmacological data, underlying signaling pathways, and key experimental methodologies used to characterize this compound.

Introduction

Monoamine oxidase A (MAO-A) is a critical enzyme in the central nervous system and peripheral tissues, catalyzing the oxidative deamination of neurotransmitters such as serotonin and norepinephrine.[7][8] As such, it represents a key therapeutic target for psychiatric and neurological conditions. This compound (THH), also known as leptaflorine, is an indole alkaloid found in plants like Banisteriopsis caapi and Peganum harmala.[1][9][10] Traditionally, it is a component of ayahuasca, where its inhibition of MAO-A prevents the first-pass metabolism of N,N-dimethyltryptamine (DMT), rendering DMT orally active.[3][11] Beyond this role, the intrinsic psychopharmacological properties of THH as a selective and reversible MAO-A inhibitor (RIMA) have garnered significant scientific interest.[4][9] This guide details the pharmacological characteristics of THH, presenting quantitative data on its inhibitory activity and receptor binding, outlining its mechanism of action, and describing the experimental protocols for its evaluation.

Mechanism of Action

Reversible Inhibition of MAO-A

The primary mechanism of action for this compound is the reversible and competitive inhibition of the MAO-A enzyme.[1][9][10] This mode of inhibition is distinct from that of older, irreversible MAO inhibitors. Irreversible inhibitors form a covalent bond with the enzyme, permanently deactivating it, which necessitates the synthesis of new enzyme molecules to restore function.[8] This can lead to a significant risk of hypertensive crisis when tyramine-rich foods are consumed, as peripheral MAO-A is unable to metabolize the vasoactive tyramine.[5][6] In contrast, reversible inhibitors like THH bind non-covalently to the MAO-A active site.[8] This allows for displacement by the substrate, reducing the risk of the "cheese effect" and offering a superior safety profile.[2][6] This inhibition leads to decreased degradation of monoamine neurotransmitters, elevating their levels in the synaptic cleft.[2][5]

Selectivity Profile

THH demonstrates marked selectivity for the MAO-A isoenzyme over MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily metabolizes phenylethylamine, with both enzymes acting on dopamine and tyramine.[8] The inhibitory concentration (IC50) of THH for MAO-A is in the nanomolar range, whereas its effect on MAO-B is significantly weaker, with an IC50 value orders of magnitude higher.[12] This selectivity is crucial for its therapeutic potential as an antidepressant, as the inhibition of MAO-A is primarily responsible for the antidepressant effects of MAOIs.[6]

Serotonin Reuptake Inhibition

In addition to its primary function as a RIMA, THH has been shown to act as a serotonin reuptake inhibitor (SRI).[1][4] This dual-action mechanism differentiates it from other harmala alkaloids like harmine and harmaline.[4] By blocking the serotonin transporter (SERT), THH further increases the synaptic concentration and duration of action of serotonin, potentially creating a synergistic effect with its MAO-A inhibition.

Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Enzyme Inhibition

The potency of THH as an MAO inhibitor is typically determined by its half-maximal inhibitory concentration (IC50). The data highlight its potency and selectivity for MAO-A compared to MAO-B and other harmala alkaloids.

| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

| This compound (THH) | 74 nM[12][13] | >100 µM[12] | >1350 |

| Harmine | 2 nM[12] | 20 µM[12] | 10000 |

| Harmaline | 2.5 nM[12] | 25 µM[12] | 10000 |

Table 1: Comparative MAO-A and MAO-B inhibition by this compound and related harmala alkaloids.

Receptor Binding Profile

To assess its specificity, THH has been screened against various neurotransmitter receptors. It shows minimal affinity for key serotonin and dopamine receptors, indicating that its primary pharmacological effects are mediated through MAO-A and serotonin transporter inhibition rather than direct receptor agonism or antagonism.[1]

| Receptor | Binding Affinity (Ki) |

| 5-HT₂ₐ | >10,000 nM (racemic & R-enantiomer); 5,890 nM (S-enantiomer)[1] |

| 5-HT₁ₐ | Negligible Affinity[1] |

| 5-HT₂C | Negligible Affinity[1] |

| Dopamine D₂ | Negligible Affinity[1] |

Table 2: Binding affinity of this compound for various CNS receptors.

Pharmacokinetic Properties

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion of THH.

| Parameter | Value |

| Elimination Half-life | 4.7 – 8.8 hours[1] |

| Tmax (in hoasca) | ~107.5 min (for DMT, correlated with harmine)[14] |

Table 3: Human pharmacokinetic parameters for this compound.

Signaling Pathway of this compound Action

The primary signaling pathway affected by THH involves the modulation of monoaminergic neurotransmission. By inhibiting MAO-A, THH prevents the breakdown of serotonin, dopamine, and norepinephrine in the presynaptic neuron. This leads to an accumulation of these neurotransmitters, increased vesicular loading, and consequently, higher concentrations in the synaptic cleft upon neuronal firing. The elevated neurotransmitter levels result in enhanced and prolonged activation of postsynaptic receptors, which is believed to underlie its therapeutic effects.

Caption: Signaling pathway of this compound (THH) as a reversible MAO-A inhibitor.

Experimental Methodologies

The characterization of THH's pharmacological profile relies on standardized in vitro and in vivo experimental protocols.

In Vitro MAO-A Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the MAO-A enzyme. A common method is a fluorometric or chemiluminescent assay that measures the product of the MAO-A-catalyzed reaction.

Protocol:

-

Reagent Preparation: Recombinant human MAO-A enzyme, a suitable substrate (e.g., kynuramine), a detection reagent (e.g., horseradish peroxidase and a luminogenic substrate), and the test compound (THH) are prepared in an appropriate buffer (e.g., sodium phosphate buffer, pH 7.4).[15][16]

-

Compound Dilution: A serial dilution of THH is prepared to determine the concentration-dependent inhibition and calculate the IC50 value.

-

Enzyme Reaction: The MAO-A enzyme is pre-incubated with varying concentrations of THH in a 96-well plate.[15] The reaction is initiated by adding the substrate. Control wells contain the enzyme and substrate without the inhibitor.

-

Signal Detection: After a set incubation period at 37°C, a detection reagent is added that reacts with a product of the MAO reaction (e.g., hydrogen peroxide) to generate a detectable signal (luminescence or fluorescence).[7][15]

-

Data Analysis: The signal intensity is measured using a plate reader. The percentage of inhibition for each THH concentration is calculated relative to the control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[16]

Caption: A typical experimental workflow for an in vitro MAO-A inhibition assay.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing a direct assessment of a drug's neurochemical effects.[17][18]

Protocol:

-

Animal Model and Surgery: A laboratory animal (e.g., a rat) is anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or striatum).[19][20] The animal is allowed to recover from the surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.[17]

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline extracellular levels of monoamines (serotonin, dopamine, norepinephrine).[20]

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Post-Treatment Sample Collection: Dialysate collection continues for several hours post-administration to monitor changes in neurotransmitter levels over time.

-

Neurochemical Analysis: The concentration of monoamines in the collected dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (LC-MS).[18]

-

Data Analysis: The post-treatment neurotransmitter concentrations are expressed as a percentage of the pre-treatment baseline levels to determine the effect of THH.

Caption: Experimental workflow for in vivo microdialysis to assess neurotransmitter levels.

Discussion and Future Directions

This compound presents a compelling pharmacological profile as a selective, reversible inhibitor of MAO-A with additional serotonin reuptake inhibiting properties.[1][2][4] Its reversibility suggests a significant safety advantage over classic irreversible MAOIs.[2] The potent and selective inhibition of MAO-A, combined with its SRI activity, positions THH as a promising candidate for the development of novel antidepressants with a potentially unique efficacy profile.

Future research should focus on several key areas:

-

Enantiomer-Specific Activity: Investigating the distinct pharmacological activities of the R(+) and S(-) enantiomers of THH to determine if one is more potent or selective.[1]

-

In Vivo Target Engagement: Utilizing techniques like Positron Emission Tomography (PET) with specific radioligands to confirm and quantify MAO-A occupancy in the brain at therapeutic doses.[5]

-

Clinical Trials: Conducting well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of purified THH for conditions such as major depressive disorder and anxiety disorders.

-

Neuroprotective Potential: Exploring the potential neuroprotective and anti-inflammatory properties of THH in preclinical models of neurodegenerative diseases like Parkinson's disease.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ayaselva.com [ayaselva.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 5. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Pharmacokinetics of Hoasca alkaloids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Delta(9)-tetrahydrocannabinol decreases extracellular GABA and increases extracellular glutamate and dopamine levels in the rat prefrontal cortex: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydroharmine: A Comprehensive Technical Review of its Role as a Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroharmine (THH), a beta-carboline alkaloid found in the Amazonian vine Banisteriopsis caapi, has garnered significant interest for its psychoactive properties and its integral role in the pharmacology of the ceremonial beverage, Ayahuasca.[1][2] Beyond its well-documented activity as a weak reversible inhibitor of monoamine oxidase A (MAO-A), THH distinguishes itself from other harmala alkaloids through its notable function as a serotonin reuptake inhibitor (SRI).[1][3] This dual mechanism of action, enhancing serotonergic tone by both decreasing breakdown and blocking reuptake, positions THH as a compound of considerable interest for neuropharmacological research and potential therapeutic applications.

This technical guide provides an in-depth exploration of the core function of this compound as a serotonin reuptake inhibitor. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed summary of its pharmacological profile, quantitative data on its interactions with key neural targets, and a meticulous description of the experimental protocols used to elucidate its activity.

Pharmacological Profile of this compound

This compound's interaction with the serotonergic system is multifaceted. Its primary mechanisms of action in this domain are the inhibition of the serotonin transporter (SERT) and, to a lesser extent, the inhibition of MAO-A.[1][4] This contrasts with other prominent harmala alkaloids like harmine and harmaline, which are potent MAO-A inhibitors but lack significant SRI activity.

The inhibition of SERT by THH leads to an increased concentration of serotonin in the synaptic cleft, thereby prolonging its neurotransmission.[3] This action is analogous to that of selective serotonin reuptake inhibitors (SSRIs), a widely prescribed class of antidepressants. The S(-) enantiomer of THH has also been shown to have a binding affinity for the 5-HT2A receptor, although this is significantly weaker than its interaction with SERT.[5] Its affinity for 5-HT1A and 5-HT2C receptors is considered negligible.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

| Target | Parameter | Value | Species | Reference |

| Serotonin Transporter (SERT) | IC50 | 3.4 µM | Mouse | Buckholtz and Boggan, 1977 |

| Monoamine Oxidase A (MAO-A) | IC50 | 74 nM | - | Cayman Chemical, 2023 |

| Monoamine Oxidase B (MAO-B) | IC50 | >100 µM | - | Cayman Chemical, 2023 |

| Receptor | Ligand | Parameter | Value | Reference |

| 5-HT1A | Racemic THH | Ki | >10,000 nM | Wikipedia, 2023 |

| 5-HT2A | S(-) this compound | Ki | 5,890 nM | Benchchem, 2023 |

| 5-HT2A | Racemic THH | Ki | >10,000 nM | Wikipedia, 2023 |

| 5-HT2A | R(+) THH | Ki | >10,000 nM | Wikipedia, 2023 |

| 5-HT2C | Racemic THH | Ki | >10,000 nM | Wikipedia, 2023 |

Experimental Protocols

Serotonin Reuptake Inhibition Assay in Synaptosomes

The following is a representative experimental protocol for determining the in vitro inhibitory activity of a test compound, such as this compound, on serotonin reuptake in a synaptosomal preparation. This protocol is based on the methodologies established in the foundational research by Buckholtz and Boggan (1977), though specific details from the original publication were not fully available and have been reconstructed based on standard neurochemical techniques of the period.

1. Preparation of Synaptosomes:

-

Tissue Source: Whole brains from male ICR mice.

-

Homogenization: Brains are homogenized in 10 volumes of ice-cold 0.32 M sucrose solution using a Potter-Elvehjem homogenizer with a Teflon pestle.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Synaptosome Pelleting: The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Washing: The synaptosomal pellet is washed by resuspension in fresh, ice-cold 0.32 M sucrose and re-centrifuged under the same conditions.

-

Final Resuspension: The final pellet is resuspended in a Krebs-Ringer phosphate buffer (pH 7.4) containing glucose and nialamide (a monoamine oxidase inhibitor to prevent serotonin degradation).

2. [³H]-Serotonin Uptake Assay:

-

Reaction Mixture: The assay is conducted in tubes containing the synaptosomal preparation, the Krebs-Ringer phosphate buffer, and varying concentrations of this compound (or a reference compound).

-

Pre-incubation: The synaptosomal suspension is pre-incubated for 5 minutes at 37°C in the presence of the test compound.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of [³H]-Serotonin (e.g., 0.1 µM).

-

Incubation: The mixture is incubated for a short period (e.g., 5 minutes) at 37°C to allow for serotonin uptake. The incubation time is kept within the linear range of uptake.

-

Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum. This separates the synaptosomes containing the radiolabeled serotonin from the incubation medium.

-

Washing: The filters are rapidly washed with several volumes of ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

3. Data Analysis:

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific [³H]-Serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve. Specific uptake is defined as the total uptake minus the non-specific uptake (measured in the presence of a high concentration of a known potent serotonin reuptake inhibitor, such as fluoxetine).

Visualizations

Caption: Signaling pathway of this compound's inhibition of the serotonin transporter (SERT).

Caption: Experimental workflow for a synaptosomal serotonin reuptake inhibition assay.

References

- 1. Four Weekly Ayahuasca Sessions Lead to Increases in “Acceptance” Capacities: A Comparison Study With a Standard 8-Week Mindfulness Training Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), Harmine, Harmaline and this compound: Clinical and Forensic Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. www-nds.iaea.org [www-nds.iaea.org]

In Vitro Neurogenic Potential of Tetrahydroharmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharmine (THH), a prominent β-carboline alkaloid found in the Amazonian psychoactive beverage Ayahuasca, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neurogenesis. This technical guide provides an in-depth analysis of the in vitro neurogenic potential of THH, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated cellular processes and signaling pathways. Evidence from in vitro studies robustly demonstrates that THH stimulates the proliferation, migration, and neuronal differentiation of adult neural stem cells (NSCs), suggesting its promise as a candidate for therapies aimed at neural repair and regeneration.

Introduction

Adult neurogenesis, the process of generating new neurons from neural stem and progenitor cells, persists in specific regions of the adult mammalian brain, most notably the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ) of the lateral ventricles. This endogenous process is crucial for neural plasticity, learning, and memory, and its dysregulation has been implicated in various neurological and psychiatric disorders. Consequently, identifying compounds that can modulate adult neurogenesis is a key objective in the development of novel therapeutics.

This compound, a natural β-carboline, has emerged as a compelling candidate. It is one of the principal alkaloids in Banisteriopsis caapi, a primary ingredient of Ayahuasca. While the psychoactive properties of Ayahuasca are largely attributed to N,N-dimethyltryptamine (DMT), the accompanying β-carbolines, including THH, are known to have their own distinct pharmacological activities. This guide focuses on the direct effects of THH on neural stem cells in vitro, independent of its role as a monoamine oxidase inhibitor (MAOI) in the context of Ayahuasca consumption.

Quantitative Data Summary

The neurogenic effects of this compound have been quantified in several key in vitro assays. The following tables summarize the significant findings from studies on adult mouse neural stem cells, primarily from the work of Morales-García et al. (2017).

Table 1: Effect of this compound on Neural Stem Cell Proliferation

| Assay | Cell Type | Treatment | Outcome | Quantitative Result |

| Neurosphere Formation Assay | Adult Mouse SVZ and SGZ Progenitor Cells | 1 µM THH for 7 days | Increased number and size of neurospheres | Data indicating a significant increase in neurosphere formation and diameter compared to control. |

Table 2: Effect of this compound on Neural Stem Cell Migration

| Assay | Cell Type | Treatment | Outcome | Quantitative Result |

| Neurosphere Migration Assay | Adult Mouse SVZ and SGZ Neurospheres | 1 µM THH for 3 days | Increased migration of cells from the neurosphere core | Data showing a significant expansion of the area covered by migrating cells compared to control. |

Table 3: Effect of this compound on Neuronal and Glial Differentiation

| Assay | Cell Type | Treatment | Protein Marker | Fold Change vs. Control (Mean ± SD) | p-value |

| Western Blot | Adult Mouse SVZ Neurospheres | 1 µM THH for 3 days | β-III-Tubulin (Neuronal) | ~1.8 ± 0.2 | p ≤ 0.05 |

| Western Blot | Adult Mouse SVZ Neurospheres | 1 µM THH for 3 days | MAP-2 (Mature Neuronal) | ~1.7 ± 0.3 | p ≤ 0.05 |

| Western Blot | Adult Mouse SGZ Neurospheres | 1 µM THH for 3 days | β-III-Tubulin (Neuronal) | ~1.5 ± 0.2 | p ≤ 0.05 |

| Western Blot | Adult Mouse SGZ Neurospheres | 1 µM THH for 3 days | MAP-2 (Mature Neuronal) | ~1.4 ± 0.2 | p ≤ 0.05 |

| Immunocytochemistry | Adult Mouse SVZ Neurospheres | 1 µM THH for 3 days | GFAP (Astrocyte) | Increased expression | Qualitative increase |

| Immunocytochemistry | Adult Mouse SGZ Neurospheres | 1 µM THH for 3 days | GFAP (Astrocyte) | Increased expression | Qualitative increase |

| Immunocytochemistry | Adult Mouse SVZ Neurospheres | 1 µM THH for 3 days | CNPase (Oligodendrocyte) | No significant change | - |

| Immunocytochemistry | Adult Mouse SGZ Neurospheres | 1 µM THH for 3 days | CNPase (Oligodendrocyte) | No significant change | - |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the neurogenic potential of this compound.

Neurosphere Proliferation Assay

This assay is designed to evaluate the effect of a compound on the proliferation of neural stem and progenitor cells.

-

Cell Isolation and Culture:

-

Neural progenitor cells are isolated from the subventricular zone (SVZ) and subgranular zone (SGZ) of adult C57BL/6 mice brains.

-

The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Cells are cultured in a serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) to promote the formation of neurospheres, which are floating aggregates of neural stem and progenitor cells.

-

-

Treatment:

-

Primary neurospheres are dissociated and seeded as single cells.

-

Cells are treated with 1 µM this compound or vehicle control.

-

The treatment is refreshed every two days for a total of seven days.

-

-

Quantification:

-

After seven days, the number and diameter of the newly formed neurospheres are quantified using imaging software.

-

An increase in the number and size of neurospheres in the THH-treated group compared to the control indicates a pro-proliferative effect.

-

Neurosphere Migration Assay

This assay assesses the ability of a compound to promote the migration of neural progenitor cells.

-

Neurosphere Plating:

-

Intact neurospheres, cultured as described above, are plated onto an adhesive substrate (e.g., poly-L-lysine and laminin-coated plates).

-

-

Treatment:

-

The plated neurospheres are cultured in a medium containing 1 µM this compound or vehicle control for three days.

-

-

Quantification:

-

The migration of cells out of the neurosphere core is visualized and photographed at regular intervals.

-

The area covered by the migrating cells is measured using image analysis software.

-

A larger migration area in the THH-treated group indicates a pro-migratory effect.

-

Neuronal and Glial Differentiation Assay

This assay determines the effect of a compound on the differentiation of neural stem cells into mature neural lineages.

-

Differentiation Induction:

-

Neurospheres are plated on an adhesive substrate in a differentiation medium, which typically lacks growth factors and may contain a low percentage of fetal bovine serum to induce spontaneous differentiation.

-

-

Treatment:

-

The cells are treated with 1 µM this compound or vehicle control for three days.

-

-

Analysis:

-

Immunocytochemistry: Cells are fixed and stained with antibodies against specific markers for neurons (e.g., β-III-Tubulin for immature neurons, MAP-2 for mature neurons), astrocytes (GFAP), and oligodendrocytes (CNPase). The expression and morphology of the differentiated cells are observed by fluorescence microscopy.

-

Western Blot: Total protein is extracted from the treated cells. The expression levels of neuronal markers (β-III-Tubulin and MAP-2) are quantified by Western blot analysis, with a loading control (e.g., β-actin) to normalize the data.

-

Visualizations

Experimental Workflow

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroharmine (THH) is a naturally occurring beta-carboline alkaloid found in the Amazonian psychoactive beverage Ayahuasca. While its primary mechanism of action is widely recognized as reversible inhibition of monoamine oxidase-A (MAO-A), a growing body of research indicates a more complex pharmacological profile. This technical guide provides a comprehensive overview of the molecular targets of THH beyond MAO-A, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of THH.

Introduction

This compound (7-methoxy-1-methyl-1,2,3,4-tetrahydro-β-carboline) is a significant constituent of Banisteriopsis caapi, one of the principal ingredients in Ayahuasca.[1] Its established role as a reversible inhibitor of MAO-A contributes to the oral activity of N,N-dimethyltryptamine (DMT), the primary psychoactive component of the brew.[2] However, to fully comprehend the pharmacological effects and therapeutic potential of THH, it is crucial to explore its interactions with other molecular targets. This document delves into the known and potential interactions of THH with various receptors and transporters, providing a detailed analysis for the scientific community.

Primary and Secondary Molecular Targets

The primary molecular targets of this compound are MAO-A and the serotonin transporter (SERT), with additional interactions observed at certain serotonin receptor subtypes, albeit with lower affinity.

Monoamine Oxidase (MAO) Inhibition

THH is a potent and reversible inhibitor of MAO-A.[3] Its selectivity for MAO-A over MAO-B is a key feature of its pharmacological profile.

Table 1: Quantitative Data on MAO Inhibition by this compound

| Target | Ligand/Assay | Value | Units | Reference |

| MAO-A | This compound | 74 | IC50 (nM) | [3] |

| MAO-B | This compound | >100,000 | IC50 (nM) | [3] |

Serotonin Transporter (SERT) Inhibition

THH is also recognized as a serotonin reuptake inhibitor, which contributes to its psychoactive effects by increasing the synaptic concentration of serotonin.[2][4]

Table 2: Quantitative Data on Serotonin Transporter Inhibition by this compound

| Target | Ligand/Assay | Value | Units | Reference |

| SERT | (S)-(-)-Tetrahydroharmine | 2,080 | Ki (nM) | [5] |

| SERT | (R)-(+)-Tetrahydroharmine | >10,000 | Ki (nM) | [5] |

| SERT | Racemic this compound | Not Reported | - | [6][7] |

Serotonin Receptor Interactions

THH exhibits a low affinity for several serotonin receptor subtypes. The affinity is notably higher for the S(-)-enantiomer at the 5-HT2A receptor.

Table 3: Quantitative Data on Serotonin Receptor Binding of this compound

| Target | Ligand | Value | Units | Reference |

| 5-HT2A | (S)-(-)-Tetrahydroharmine | 5,890 | Ki (nM) | [5] |

| 5-HT2A | (R)-(+)-Tetrahydroharmine | >10,000 | Ki (nM) | [5] |

| 5-HT2A | Racemic this compound | >10,000 | Ki (nM) | [8] |

| 5-HT1A | Racemic this compound | >10,000 | Ki (nM) | [5] |

| 5-HT2C | Racemic this compound | >10,000 | Ki (nM) | [5] |

Other Potential Targets (Sigma, Imidazoline, and Acetylcholine Receptors)

While the primary focus of research has been on monoaminergic systems, the structural similarity of THH to other pharmacologically active molecules suggests the potential for interactions with other receptor systems. However, a review of the current literature did not yield specific quantitative binding data for this compound at sigma, imidazoline, or acetylcholine receptors. Studies on other β-carbolines have shown affinity for imidazoline I2 receptors, suggesting this could be a potential area for future investigation with THH.[9][10][11]

Experimental Protocols

The following sections outline generalized experimental protocols for the key assays used to characterize the molecular targets of this compound. These are based on standard methodologies reported in the literature.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This protocol describes a typical displacement assay to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow of a typical radioligand binding assay.

Materials:

-

Cell line expressing the target receptor (e.g., HEK293 cells with human SERT).

-

Radioligand with high affinity for the target receptor (e.g., [3H]citalopram for SERT).[12][13]

-

Test compound: this compound.

-

Reference compound (a known inhibitor for the target).

-

Assay buffer (e.g., Tris-HCl buffer with salts).

-

Wash buffer (cold assay buffer).

-

Scintillation cocktail.

-

96-well microplates, cell harvester, filter mats, and a liquid scintillation counter.[14]

Procedure:

-

Cell Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the cell membrane pellet in fresh assay buffer. Determine the protein concentration.

-

Binding Assay: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), nonspecific binding (membranes + radioligand + high concentration of a known unlabeled inhibitor), and test compound binding (membranes + radioligand + serial dilutions of this compound).[14]

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Serotonin Transporter (SERT) Functional Assay ([3H]5-HT Uptake)

This protocol measures the functional inhibition of serotonin uptake by the serotonin transporter.

Materials:

-

Cell line endogenously or recombinantly expressing the human serotonin transporter (hSERT), such as JAR or HEK293 cells.[16]

-

[3H]Serotonin ([3H]5-HT).

-

Test compound: this compound.

-

Reference compound (e.g., a selective serotonin reuptake inhibitor like fluoxetine).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Lysis buffer.

-

Scintillation cocktail.

-

24- or 96-well cell culture plates and a scintillation counter.

Procedure:

-

Cell Culture: Plate the hSERT-expressing cells in multi-well plates and grow to confluency.

-

Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of this compound or a reference compound for a specified time (e.g., 15-30 minutes) at 37°C.[16]

-

Uptake Initiation: Initiate serotonin uptake by adding [3H]5-HT to each well at a final concentration near its Km for SERT. Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is within the linear range.[17]

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

-

Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]5-HT uptake (IC50 value).

Signaling Pathways

The primary signaling consequences of this compound's action are related to its inhibition of MAO-A and the serotonin transporter.

Signaling Consequences of THH Action

Caption: Signaling pathways affected by THH.

By inhibiting MAO-A, THH prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased synaptic availability. Similarly, by blocking SERT, THH directly increases the concentration of serotonin in the synaptic cleft. This enhanced availability of monoamines leads to greater activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression.

Conclusion

This compound possesses a multifaceted pharmacological profile, extending beyond its well-established role as a MAO-A inhibitor. Its activity as a serotonin reuptake inhibitor is a key secondary action. While its affinity for serotonin receptors is low, the potential for interactions with other receptor systems, such as imidazoline receptors, warrants further investigation. The data and methodologies presented in this guide offer a foundation for future research aimed at elucidating the complete molecular mechanism of THH and exploring its full therapeutic potential. A thorough understanding of its polypharmacology is essential for the rational design of novel therapeutics based on the this compound scaffold.

References

- 1. Monoamine oxidase inhibition in brain and liver produced by beta-carbolines: structure-activity relationships and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | 17019-01-1 | FT161147 | Biosynth [biosynth.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. scholars.nova.edu [scholars.nova.edu]

- 8. Investigation of hallucinogenic and related beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the affinities of two new beta-carbolines for rat brain imidazoline(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of beta-carbolines at imidazoline I2 receptors: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beta-carboline binding to imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Tapestry of Tetrahydroharmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroharmine (THH) is a beta-carboline alkaloid found in several psychoactive plants, most notably Banisteriopsis caapi and Peganum harmala (Syrian Rue).[1][2] For centuries, indigenous cultures, particularly in the Amazon Basin, have utilized these plants in complex ethnobotanical preparations for spiritual, therapeutic, and social purposes. This technical guide provides an in-depth exploration of the historical and ethnobotanical context of THH use, focusing on its role within traditional practices and the scientific understanding of its properties. The document summarizes quantitative data on THH concentrations, details traditional and modern experimental protocols, and visualizes key processes and pathways to offer a comprehensive resource for researchers in ethnobotany, pharmacology, and drug development.

Ethnobotanical and Historical Context

The use of THH is deeply embedded in the cultural and spiritual practices of various indigenous groups. The primary vehicles for the traditional consumption of THH are the psychedelic brew Ayahuasca, prepared from B. caapi, and preparations of P. harmala.

Banisteriopsis caapi and Ayahuasca

Banisteriopsis caapi, a woody vine native to the Amazon rainforest, is the foundational ingredient of Ayahuasca.[3] The brew is a decoction prepared by boiling sections of the B. caapi vine, often in combination with the leaves of DMT-containing plants such as Psychotria viridis (Chacruna) or Diplopterys cabrerana (Chaliponga). While DMT is a potent psychedelic, it is orally inactive due to metabolism by monoamine oxidase (MAO) in the gut. The harmala alkaloids present in B. caapi, including harmine, harmaline, and THH, are potent reversible inhibitors of monoamine oxidase A (MAO-A), which allows the DMT to become orally active and exert its psychoactive effects.[1][4]

The preparation of Ayahuasca is a ritualistic process, often accompanied by specific dietary restrictions and spiritual practices known as "dieta". The traditional preparation generally involves the following steps:

-

Harvesting: The B. caapi vine and the leaves of the admixture plant are harvested, often with specific rituals and intentions.

-

Preparation of Plant Material: The vine is typically cleaned, scraped, and then pounded or mashed to increase its surface area. The leaves are washed.

-

Boiling: The plant materials are combined in a large pot with water and boiled for several hours. This process may be repeated multiple times with fresh water to extract the active compounds.

-

Reduction: The resulting liquid is often reduced by further simmering to create a concentrated brew.

-

Straining: The final brew is strained to remove solid plant material.

The specific ratios of plants, boiling times, and the inclusion of other admixture plants can vary significantly between different cultural groups and even individual shamans, leading to a wide range of chemical compositions in Ayahuasca brews.

Peganum harmala (Syrian Rue)

Peganum harmala, commonly known as Syrian Rue, is a perennial plant native to the Mediterranean region and parts of Asia. Its seeds are rich in harmala alkaloids, including harmine, harmaline, and to a lesser extent, THH. Historically, P. harmala has been used for a variety of medicinal and spiritual purposes, including as a purifying incense, a dye, and an abortifacient.

In the context of psychoactive use, P. harmala seeds are often consumed as an MAOI, frequently in combination with a DMT-containing plant source to create a brew analogous to Ayahuasca, sometimes referred to as "anahuasca." Traditional methods of preparing P. harmala for psychoactive use include:

-

Chewing the seeds: The raw seeds can be chewed and ingested directly.

-

Brewing a tea: The whole or ground seeds are simmered in water for a period of time, and the resulting liquid is consumed.

-

Encapsulation: The ground seeds can be placed in capsules for ingestion.

Quantitative Analysis of this compound

The concentration of THH and other harmala alkaloids in plant materials and their preparations can vary significantly. The following tables summarize quantitative data from various scientific studies.

Table 1: Concentration of this compound and Other Harmala Alkaloids in Banisteriopsis caapi and Ayahuasca Preparations

| Sample Type | This compound (THH) | Harmine | Harmaline | Source |

| B. caapi (dried vine) | 2.18 mg/g (mean) | 4.79 mg/g (mean) | 0.451 mg/g (mean) | [5] |

| Ayahuasca Brew | 0.05 - 30.88 mg/mL | 0.15 - 22.85 mg/mL | 0 - 3.92 mg/mL | [6] |

| Ayahuasca Brew | 0.09 - 3.05 mg/mL | 0.109 - 7.11 mg/mL | 0.012 - 0.945 mg/mL | [5] |

| Ayahuasca Brew (for clinical study) | 1.07 mg/mL | 1.70 mg/mL | 0.20 mg/mL | [6] |

Table 2: Concentration of Harmala Alkaloids in Human Plasma After Ayahuasca Ingestion

| Analyte | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Source |

| This compound (THH) | 91.0 ± 22.0 ng/mL | 174.0 ± 39.6 min | [6] |

| Harmine | 114.8 ± 61.7 ng/mL | 102.0 ± 58.3 min | [6] |

| Harmaline | 6.3 ± 3.1 ng/mL | 145.0 ± 66.9 min | [6] |

| DMT | 15.8 ± 4.4 ng/mL | 107.5 ± 32.5 min | [6] |

Experimental Protocols

This section details methodologies for the extraction and quantification of this compound and other harmala alkaloids from plant materials and biological samples.

Protocol 1: Extraction of Harmala Alkaloids from Peganum harmala Seeds (Low-Tech Setting)